molecular formula C16H18N2O6 B2537455 diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate CAS No. 105407-97-4

diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate

Cat. No.: B2537455
CAS No.: 105407-97-4
M. Wt: 334.328
InChI Key: LLUAYJXMQUVXFO-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of two diethyl ester groups attached to the quinazoline core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate typically involves the condensation of appropriate starting materials under controlled conditions. One possible route includes the reaction of 2,4-dioxoquinazoline with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    Diethyl 2,2’-(quinazoline-1,3(2H,4H)-diyl)diacetate: Lacks the dioxo groups.

    2,4-Dioxoquinazoline: Lacks the diethyl ester groups.

Uniqueness

Diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate is unique due to the presence of both diethyl ester and dioxo groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxoquinazolin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-3-23-13(19)9-17-12-8-6-5-7-11(12)15(21)18(16(17)22)10-14(20)24-4-2/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUAYJXMQUVXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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